

# Technical Support Center: Off-Target Effects of ENL YEATS Domain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Eleven-Nineteen-Leukemia |           |
|                      | Protein IN-3             |           |
| Cat. No.:            | B12398076                | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ENL YEATS domain inhibitors.

### Frequently Asked Questions (FAQs)

Q1: What are the known off-targets for commonly used ENL YEATS domain inhibitors?

A1: Off-target profiles have been characterized for several ENL YEATS domain inhibitors. For example, the inhibitor SR-0813 has been profiled against a broad panel of kinases and bromodomains. While it is highly selective for the ENL/AF9 YEATS domains, it has been shown to bind to the kinase YSK4 (MAP3K19) with a significantly lower affinity (Kd =  $3.5 \mu M$ ) compared to its affinity for the ENL YEATS domain (IC50 =  $25 \mu M$ ).[1][2][3][4] Proteomics studies on the ENL PROTAC degrader SR-1114, which incorporates a derivative of SR-0813, revealed off-target degradation of the transcription factor IKZF1.[1][2][3]

Q2: How can I assess the selectivity of my ENL YEATS domain inhibitor?

A2: A multi-pronged approach is recommended to assess inhibitor selectivity. This includes:

• In vitro binding assays: Screen the inhibitor against a panel of related proteins, such as other YEATS domain-containing proteins (e.g., AF9, YEATS2, GAS41) and other acetyl-lysine reader domains like bromodomains.[1][2][5]



- Kinase profiling: Utilize services like KINOMEscan to screen against a large panel of kinases, especially if the inhibitor scaffold is similar to known kinase inhibitors.[1][2][3][4]
- Cellular thermal shift assay (CETSA): This method can be used to verify target engagement and selectivity in a cellular context.[1][2][6][7]
- Whole-proteome analysis: Techniques like tandem mass tag (TMT)-based proteomics can identify changes in protein abundance upon inhibitor treatment, revealing potential off-target degradation or stabilization.[1][2][3]

Q3: My experimental results are inconsistent with genetic knockdown of ENL. Could this be due to off-target effects?

A3: Discrepancies between inhibitor-induced phenotypes and those from genetic knockdowns can indeed be due to off-target effects.[8] It is crucial to validate that the observed phenotype is a direct result of ENL inhibition. A CRISPR-Cas9-mediated mutagenesis screen can be employed to identify mutations in ENL that confer resistance to the inhibitor.[8] If a specific mutation in the ENL YEATS domain rescues the cellular phenotype in the presence of the inhibitor, it strongly suggests an on-target effect.

Q4: What is the significance of the off-target degradation of IKZF1 by ENL PROTACs?

A4: The off-target degradation of the IKAROS family transcription factor IKZF1 is a known liability for some PROTACs that utilize thalidomide or its analogs to recruit the CRBN E3 ligase. [1][2][3][9] Since IKZF1 is an important transcription factor in hematological cells, its degradation can complicate the interpretation of experiments studying ENL's role in transcriptional control in leukemias.[1][2] It is therefore recommended to use ENL inhibitors that do not rely on this degradation machinery for mechanistic studies where IKZF1 activity is relevant.

### **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                           | Possible Cause                                                         | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                          |
|---------------------------------------------------------------------------------|------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cellular phenotype not reported with ENL knockdown.                  | Off-target activity of the inhibitor.                                  | 1. Perform a kinase screen (e.g., KINOMEscan) to identify potential off-target kinases.[1] [2][3][4]2. Conduct a BROMOscan to check for off- target binding to bromodomains.[1][2][3]3. Use proteome-wide analysis to identify unintended changes in protein levels.[1][2][3]4. Perform a CRISPR-Cas9 mutagenesis screen to confirm on-target engagement is responsible for the phenotype. [8] |
| Inhibitor shows high potency in biochemical assays but weak cellular activity.  | Poor cell permeability or rapid metabolism.                            | 1. Assess cellular target engagement using CETSA.[1] [2][6][7]2. Evaluate the pharmacokinetic properties of the compound.[10][11]                                                                                                                                                                                                                                                              |
| Discrepancy in results between different ENL-dependent cell lines.              | Cell line-specific expression of off-targets or compensatory pathways. | 1. Characterize the expression levels of known off-targets (e.g., YSK4, IKZF1) in the cell lines being used.2. Investigate potential compensatory signaling pathways that may be activated in resistant cell lines.[12]                                                                                                                                                                        |
| PROTAC-based ENL degrader shows toxicity or unexpected gene expression changes. | Off-target degradation of other proteins (e.g., IKZF1).                | 1. Perform proteomic analysis to identify all degraded proteins.[1][2][3]2. Use a non-degrading inhibitor as a control to distinguish between effects of ENL inhibition and off-target                                                                                                                                                                                                         |



degradation.3. Consider designing PROTACs that utilize different E3 ligases to avoid CRBN-mediated offtargets.[9]

## **Quantitative Data Summary**

Table 1: Selectivity Profile of ENL YEATS Domain Inhibitor SR-0813

| Target                  | Assay Type                          | Result                                   | Reference    |
|-------------------------|-------------------------------------|------------------------------------------|--------------|
| ENL YEATS               | HTRF                                | IC50 = 25 nM                             | [1]          |
| AF9 YEATS               | HTRF                                | Potent Inhibition                        | [3]          |
| YEATS2                  | Histone Peptide Array               | Minimal effect at 50<br>μΜ               | [1][2]       |
| YEATS4                  | Surface Plasmon<br>Resonance (SPR)  | No binding observed                      | [1][2]       |
| BRD4 BD1                | HTRF                                | Inactive                                 | [1][2]       |
| Bromodomains (32 total) | BROMOscan                           | No off-targets identified                | [1][2]       |
| YSK4 (MAP3K19)          | KINOMEscan & Affinity Determination | Kd = 3.5 μM                              | [1][2][3][4] |
| Kinases (468 total)     | KINOMEscan                          | 4 potential hits, 3 were false positives | [1][2][3][4] |

Table 2: Off-Target Profile of ENL PROTAC Degrader SR-1114



| Target | Assay Type                | Result                        | Reference |
|--------|---------------------------|-------------------------------|-----------|
| ENL    | Proteomics (4h treatment) | Strong, selective degradation | [3]       |
| IKZF1  | Proteomics                | Weak degradation              | [1][2][3] |

# Key Experimental Protocols TMT-Based Whole Proteome Analysis

This protocol is used to identify and quantify changes in protein abundance across the proteome following inhibitor treatment.

- Cell Treatment: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle control (DMSO) for the desired time points (e.g., 4 or 16 hours).
- Cell Lysis: Harvest and flash-freeze the cells. Resuspend the cell pellet in lysis buffer (e.g.,
   PBS with Roche cOmplete protease inhibitor cocktail) and sonicate.
- Protein Quantification and Preparation: Quantify the protein concentration. Take 100 μg of protein and perform denaturation with 8 M urea and reduction with 10 mM DTT at 65°C.
- Alkylation and Digestion: Alkylate cysteines with iodoacetamide and digest the proteins into peptides using an appropriate protease (e.g., Trypsin/Lys-C mix).
- TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's instructions.
- Fractionation and LC-MS/MS: Combine the labeled peptides and fractionate using high-pH reversed-phase chromatography. Analyze the fractions by LC-MS/MS.
- Data Analysis: Search the raw data against a protein database to identify and quantify proteins. Calculate the fold change in protein abundance between inhibitor-treated and control samples.

#### **Cellular Thermal Shift Assay (CETSA)**



CETSA is used to assess the intracellular engagement of an inhibitor with its target protein.

- Cell Treatment: Treat cells expressing the target protein (e.g., ENL(YEATS)-HiBiT fusion) with the inhibitor or vehicle control for 1 hour.
- Heating: Transfer the cell suspensions to PCR tubes and heat them at a range of temperatures for 3 minutes in a thermocycler.
- Lysis and Luminescence Detection: Lyse the cells and measure the luminescence of the soluble fraction.
- Data Analysis: Plot luminescence as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[1][2][6][7]

#### **Chromatin Immunoprecipitation (ChIP)**

ChIP is used to determine if the inhibitor displaces ENL from its chromatin binding sites.

- Cell Treatment and Crosslinking: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle control for a specified time (e.g., 4 hours). Crosslink proteins to DNA with formaldehyde.
- Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for ENL.
- Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the protein-DNA complexes.
- Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.
- Analysis: Quantify the amount of specific DNA sequences (e.g., known ENL target gene promoters like MYC or gene bodies like HOXA10) using qPCR. A decrease in the amount of immunoprecipitated DNA in inhibitor-treated cells indicates displacement of ENL from chromatin.

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for identifying and validating off-target effects of ENL YEATS domain inhibitors.





Click to download full resolution via product page

Caption: Mechanism of on-target and off-target degradation by an ENL PROTAC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]

#### Troubleshooting & Optimization





- 3. Chemical inhibition of ENL/AF9 YEATS domains in acute leukemia | bioRxiv [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based ligand discovery for the ENL YEATS domain PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Ligand Discovery for the ENL YEATS Domain PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemical-genetic interaction between PAF1 and ENL/AF9 YEATS inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Off-Target Effects of ENL YEATS Domain Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398076#off-target-effects-of-enl-yeats-domain-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com